molecular formula C19H17FN2O3 B5778134 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide

4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide

Cat. No.: B5778134
M. Wt: 340.3 g/mol
InChI Key: XKFHSFUEFMEKCM-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phthalimide moiety and a fluorophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide typically involves the following steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.

    Introduction of the Fluorophenyl Group: The phthalimide intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.

    Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxoisoindol-2-yl)methylbenzonitrile
  • 4-(1,3-dioxoisoindol-2-yl)methylbenzamide
  • Methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)butanoate

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide is unique due to its specific combination of a phthalimide moiety and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-14-9-7-13(8-10-14)12-21-17(23)6-3-11-22-18(24)15-4-1-2-5-16(15)19(22)25/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFHSFUEFMEKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326979
Record name 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701248-18-2
Record name 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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